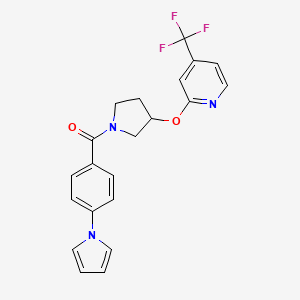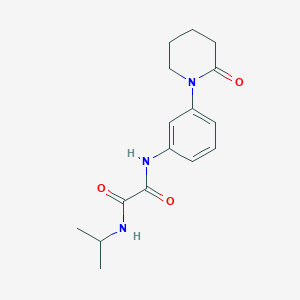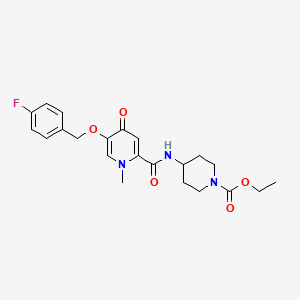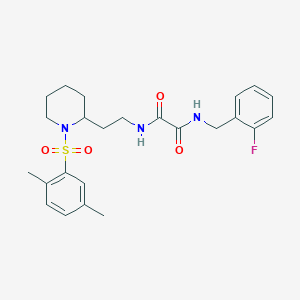
(4-(1H-pyrrol-1-yl)phenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(1H-pyrrol-1-yl)phenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is an organic compound known for its intriguing chemical structure and diverse range of applications. This compound combines multiple functional groups, including pyrrole and pyrrolidine rings, as well as a trifluoromethylated pyridine moiety, making it a molecule of significant interest in scientific research.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, the compound serves as a building block for more complex molecules and is used in developing new synthetic methodologies.
Biology: In biology, its analogs are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: The compound is investigated for its potential use in pharmaceuticals, particularly in designing drugs targeting specific enzymes or receptors.
Industry: In the industry, it finds applications in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-(1H-pyrrol-1-yl)phenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone can be achieved through a multi-step process:
Formation of the pyrrole ring: : This can be done through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization with ammonia or primary amines.
Introduction of the phenyl group: : Through a Suzuki coupling reaction between a pyrrole boronic acid and a bromobenzene derivative.
Formation of the pyrrolidine ring: : By reacting an appropriate ketone with an amine, followed by cyclization.
Introduction of the trifluoromethyl group: : Using a nucleophilic substitution reaction to incorporate the trifluoromethylated pyridine.
Industrial Production Methods: Industrial production of this compound involves optimizing the above synthetic routes to scale up and improve yields. Specific reaction conditions such as temperature, solvent, and catalysts are meticulously controlled to ensure high purity and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: The compound undergoes several types of chemical reactions:
Oxidation: : The pyrrole and pyrrolidine rings can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: : Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4).
Substitution: : Electrophilic aromatic substitution reactions are possible due to the presence of phenyl and pyridine rings.
Common Reagents and Conditions: Common reagents include:
Oxidizing agents: : m-CPBA, hydrogen peroxide
Reducing agents: : LiAlH4, sodium borohydride
Catalysts: : Palladium on carbon (Pd/C) for Suzuki coupling
Major Products Formed: Major products from these reactions include:
Various oxidation products from pyrrole and pyrrolidine rings
Reduced derivatives with altered functional groups
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
(4-(1H-pyrrol-1-yl)phenyl)methanone
(4-(trifluoromethyl)pyridin-2-yl)oxy)methanone
The combination of pyrrole and pyrrolidine rings with a trifluoromethylated pyridine group makes this compound unique in terms of its structural complexity and potential functional diversity.
These similar compounds typically lack the combined functionalities that impart distinct chemical and biological properties to (4-(1H-pyrrol-1-yl)phenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone, making it a notable compound for further exploration and application.
Eigenschaften
IUPAC Name |
(4-pyrrol-1-ylphenyl)-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O2/c22-21(23,24)16-7-9-25-19(13-16)29-18-8-12-27(14-18)20(28)15-3-5-17(6-4-15)26-10-1-2-11-26/h1-7,9-11,13,18H,8,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWBFZYMNYTSDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-Cinnamoyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2675714.png)
![5-(Cyclopropylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2675716.png)


![3-(6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-7-(pivaloyloxy)-4H-chromen-2-yl)propanoic acid](/img/structure/B2675722.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-methyl-1,3-benzothiazol-6-yl)propanamide](/img/structure/B2675726.png)

![ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)thiophene-3-carboxylate](/img/structure/B2675731.png)
![2-[(4-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2675732.png)

![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2675734.png)



